molecular formula C12H23NO3 B6604328 tert-butyl 5-hydroxyazocane-1-carboxylate CAS No. 2117725-20-7

tert-butyl 5-hydroxyazocane-1-carboxylate

Cat. No.: B6604328
CAS No.: 2117725-20-7
M. Wt: 229.32 g/mol
InChI Key: HRXARRJWZRQZIT-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxyazocane-1-carboxylate is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a hydroxyl group attached to the azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxyazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tert-butyl ester derivative in the presence of a base. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxyazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azocane ring can be reduced to form a saturated amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the azocane ring may produce a primary or secondary amine.

Scientific Research Applications

Tert-butyl 5-hydroxyazocane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxyazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and tert-butyl ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The azocane ring structure provides a stable framework that can modulate the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-hydroxyazepane-1-carboxylate: Similar structure but with a seven-membered ring.

    Tert-butyl 5-hydroxyazocane-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Tert-butyl 5-hydroxyazocane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Tert-butyl 5-hydroxyazocane-1-carboxylate is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 5-hydroxyazocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXARRJWZRQZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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